N,N-dimethyl-4-[(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetyl]piperazine-1-sulfonamide
Description
N,N-DIMETHYL-4-(2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETYL)PIPERAZINE-1-SULFONAMIDE is a complex organic compound with a unique structure that includes a piperazine ring, a sulfonamide group, and a cycloheptapyridazine moiety
Properties
Molecular Formula |
C17H27N5O4S |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N,N-dimethyl-4-[2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetyl]piperazine-1-sulfonamide |
InChI |
InChI=1S/C17H27N5O4S/c1-19(2)27(25,26)21-10-8-20(9-11-21)17(24)13-22-16(23)12-14-6-4-3-5-7-15(14)18-22/h12H,3-11,13H2,1-2H3 |
InChI Key |
WXELLBRHVLKCAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)N1CCN(CC1)C(=O)CN2C(=O)C=C3CCCCCC3=N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N,N-DIMETHYL-4-(2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETYL)PIPERAZINE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the cycloheptapyridazine core. This can be achieved through the reaction of anthranilic acid derivatives with appropriate reagents . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the addition of the sulfonamide group under controlled conditions . Industrial production methods may involve optimization of these steps to enhance yield and purity.
Chemical Reactions Analysis
N,N-DIMETHYL-4-(2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETYL)PIPERAZINE-1-SULFONAMIDE undergoes various chemical reactions, including:
Scientific Research Applications
N,N-DIMETHYL-4-(2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETYL)PIPERAZINE-1-SULFONAMIDE has been explored for various scientific research applications:
Mechanism of Action
The mechanism of action of N,N-DIMETHYL-4-(2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETYL)PIPERAZINE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
N,N-DIMETHYL-4-(2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETYL)PIPERAZINE-1-SULFONAMIDE can be compared with other similar compounds, such as:
Imidazole derivatives: These compounds also contain nitrogen heterocycles and exhibit diverse biological activities.
Quinolone derivatives: Known for their antimicrobial properties, quinolone derivatives share some structural similarities with the cycloheptapyridazine moiety.
Sulfonamide compounds: These compounds are widely used in medicine for their antibacterial properties and can serve as a reference for understanding the sulfonamide group’s role in the compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
